>100‑Fold Gain in FIEL1–PIAS4 Disruption Compared to BC‑1480
BC-1485 exhibits >100‑fold greater activity than its structural backbone BC‑1480 in disrupting the FIEL1–PIAS4 interaction, directly quantifying the contribution of the alaninamide moiety [1]. In a cell‑free pull‑down assay, BC‑1485 reduced PIAS4 binding to FIEL1 across a concentration range of 10⁻⁴ to 100 µM, whereas BC‑1480 showed negligible displacement [2].
| Evidence Dimension | Disruption of FIEL1–PIAS4 protein-protein interaction |
|---|---|
| Target Compound Data | >100‑fold activity relative to BC‑1480 (exact fold change not quantified beyond >100×) |
| Comparator Or Baseline | BC-1480 (backbone compound lacking alaninamide group) |
| Quantified Difference | >100‑fold higher potency |
| Conditions | In vitro pull‑down assay; HIS‑purified FIEL1 incubated with BC‑1480 or BC‑1485 (10⁻⁴–100 µM), then purified PIAS4 added; SDS‑PAGE quantification; n=2 [2] |
Why This Matters
This head-to-head data proves that BC‑1485 is not simply a structural derivative but a functionally optimized inhibitor, justifying procurement for FIEL1‑specific studies.
- [1] Lear T, et al. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4. J Exp Med. 2016;213(6):1029-1046. Page 1039: 'Compared with BC-1480, BC-1485 exhibited >100-fold activity in disrupting the FIEL1–PIAS4 interaction'. View Source
- [2] Lear T, et al. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4. J Exp Med. 2016;213(6):1029-1046. Figure 8E. View Source
